Daridorexant hydrochloride, formerly known as nemorexant, is a selective dual orexin receptor antagonist developed for the treatment of insomnia. It functions by inhibiting the activity of orexin receptors, which play a crucial role in regulating wakefulness and sleep. The compound is marketed under the brand name Quviviq and has gained attention for its efficacy in managing sleep disorders without the typical side effects associated with many sedative medications.
Daridorexant hydrochloride belongs to the class of drugs known as hypnotics and sedatives, specifically categorized as dual orexin receptor antagonists. Its molecular formula is with a molecular weight of 487.38 g/mol . The drug is synthesized through a convergent process that involves multiple steps and intermediates, leading to its final active form.
The synthesis of daridorexant hydrochloride involves a complex multi-step process that includes several key reactions:
Daridorexant hydrochloride has a complex molecular structure characterized by several functional groups:
Daridorexant undergoes various chemical transformations during its metabolism:
These reactions contribute to the pharmacokinetic profile of daridorexant, influencing its efficacy and safety.
Daridorexant functions by selectively antagonizing orexin receptors type 1 and type 2. By blocking these receptors, daridorexant effectively reduces wakefulness and promotes sleep onset:
Daridorexant hydrochloride exhibits several notable physical and chemical properties:
Daridorexant hydrochloride is primarily used for treating insomnia, providing an effective alternative to traditional sedatives with fewer side effects such as next-day drowsiness:
CAS No.: 57583-54-7
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: